
Application Note: Flow Cytometry for Cell Cycle
Analysis with PI-1840

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: PI-1840

Cat. No.: B15565279 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

The eukaryotic cell cycle is a fundamental and tightly regulated process that ensures the

faithful replication and division of cells.[1][2] It consists of four distinct phases: G1 (Gap 1), S

(Synthesis), G2 (Gap 2), and M (Mitosis).[3][4] Progression through these phases is driven by a

complex network of regulatory proteins, primarily cyclin-dependent kinases (CDKs) and their

cyclin partners.[1][5] Aberrations in cell cycle control are a hallmark of diseases such as cancer,

making the analysis of cell cycle distribution a critical tool in biomedical research and drug

development.[1]

Flow cytometry is a powerful technique for rapidly analyzing the cell cycle status of a large

population of cells.[6] The most common method involves staining cellular DNA with a

fluorescent dye and measuring the fluorescence intensity of individual cells.[6][7] PI-1840 is a

novel fluorescent intercalating agent designed for the quantitative analysis of cellular DNA

content. Similar to propidium iodide (PI), PI-1840 stoichiometrically binds to double-stranded

DNA, meaning its fluorescence intensity is directly proportional to the amount of DNA in a cell.

[8] This allows for the clear discrimination of cells in the G0/G1 phase (containing 2N DNA

content), S phase (containing >2N but <4N DNA content), and G2/M phase (containing 4N

DNA content).

This application note provides a detailed protocol for using PI-1840 to perform cell cycle

analysis on mammalian cells using flow cytometry.
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Principle of the Assay

PI-1840 is a fluorescent molecule that intercalates into the major groove of double-stranded

DNA.[9] Because it cannot cross the membrane of live cells, the cells must first be fixed and

permeabilized, typically with cold ethanol.[8][10] This fixation process also preserves the

cellular structure. The stoichiometric binding of PI-1840 ensures that cells in the G2/M phase,

having twice the DNA content of G0/G1 cells, will exhibit approximately twice the fluorescence

intensity.[7] Cells actively replicating their DNA during the S phase will have an intermediate

level of fluorescence.

Since PI-1840 can also bind to double-stranded RNA, treatment with RNase A is a crucial step

to eliminate this non-specific signal, ensuring that the measured fluorescence is solely from

DNA.[9] When analyzed on a flow cytometer, the data can be visualized as a histogram of

fluorescence intensity, where distinct peaks represent the G0/G1 and G2/M populations, and

the region between them represents the S phase population.

Data Presentation

The following table represents typical data obtained from a cell cycle experiment using PI-1840
on a human cancer cell line (e.g., HeLa). Cells were either untreated (Control) or treated with a

hypothetical anti-cancer agent "Compound X" (10 µM for 24 hours), which is known to induce

G2/M arrest.

Treatment Group % Cells in G0/G1 % Cells in S Phase % Cells in G2/M

Control (Untreated) 55.2% 28.3% 16.5%

Compound X (10 µM) 20.7% 15.1% 64.2%

Experimental Protocols
Materials and Reagents

Cell Lines: Adherent or suspension mammalian cells (e.g., HeLa, Jurkat).

Culture Medium: Appropriate for the cell line.

Phosphate-Buffered Saline (PBS): Ca2+ and Mg2+ free.
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Trypsin-EDTA: For harvesting adherent cells.

PI-1840 Staining Solution:

50 µg/mL PI-1840

100 µg/mL RNase A (DNase-free)

0.1% Triton X-100 (optional, for permeabilization)

in PBS

Fixative: Ice-cold 70% ethanol.

Equipment:

Flow cytometer with 488 nm or 561 nm laser excitation.

Centrifuge (refrigerated).

Vortex mixer.[11]

Ice bucket.[11]

Micropipettes.

5 mL polystyrene or polypropylene tubes.[11]

Protocol: Cell Preparation and Staining
This protocol is optimized for approximately 1 x 10^6 cells per sample.

Cell Culture and Harvesting:

Culture cells to a confluence of 70-80%.

For adherent cells: Wash with PBS, then add Trypsin-EDTA to detach cells. Neutralize with

complete medium.
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For suspension cells: Collect cells directly from the flask.

Transfer the cell suspension to a centrifuge tube. Count the cells to ensure approximately

1 x 10^6 cells per sample.

Washing:

Centrifuge the cells at 300 x g for 5 minutes.[8] Discard the supernatant.

Resuspend the cell pellet in 1 mL of cold PBS and transfer to a 5 mL flow cytometry tube.

Fixation:

Gently vortex the cell suspension at a low speed.

While vortexing, add 4 mL of ice-cold 70% ethanol drop-wise to the tube.[8][9] This is a

critical step to prevent cell clumping.[9][11]

Incubate the cells for at least 1 hour on ice or at 4°C. Note: Cells can be stored in 70%

ethanol at -20°C for several weeks.[9]

Staining:

Centrifuge the fixed cells at a higher speed (e.g., 500-800 x g) for 5 minutes to pellet.[11]

Carefully discard the ethanol supernatant.

Wash the cells by resuspending the pellet in 3 mL of cold PBS, then centrifuge again at

500-800 x g for 5 minutes. Discard the supernatant.

Resuspend the cell pellet in 500 µL of PI-1840 Staining Solution. Ensure the pellet is fully

dispersed by gentle pipetting or vortexing.

Incubate the tubes at room temperature for 30 minutes, protected from light.[12]

Alternatively, incubate at 4°C overnight for equilibrium staining.[7]

Flow Cytometry Acquisition:
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Set up the flow cytometer to detect fluorescence in the linear scale.[8] Use a channel

appropriate for PI, such as PE or PE-Texas Red.

Use a low flow rate to improve data resolution and reduce the coefficient of variation (CV)

of the peaks.[8]

Collect data for at least 10,000 single-cell events.[8]

Use appropriate gating strategies to exclude doublets and debris from the analysis.

Visualizations

Experimental Workflow
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Caption: Workflow for cell cycle analysis using PI-1840.
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Caption: Simplified diagram of the eukaryotic cell cycle phases.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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